molecular formula C17H20ClF2N5OS B2524960 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1217178-85-2

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride

Cat. No. B2524960
CAS RN: 1217178-85-2
M. Wt: 415.89
InChI Key: BCHZZILDCUZOQZ-UHFFFAOYSA-N
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Description

The compound "N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride" is a chemically synthesized molecule that appears to be related to various research efforts in the development of potential therapeutic agents. While the provided papers do not directly discuss this compound, they do explore similar structures and functionalities, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic chemical building blocks. For instance, the synthesis of carboxamide derivatives as described in the first paper involves the reaction of a quinoline derivative with primary amines to yield a series of benzo[b][1,6]naphthyridine-4-carboxylic acids, which are then converted to carboxamides . Similarly, the synthesis of pyrazole derivatives as mentioned in the second paper starts with the condensation of 4-methylbenzenesulfonylhydrazide with a cyanoacrylate derivative, followed by cyclocondensation with various reagents to yield a diverse set of compounds . These methods may provide insights into the potential synthetic routes for the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as X-ray crystallography. For example, the structure of a pyrazole derivative was supported by X-ray crystallographic data in the second paper . This suggests that similar analytical techniques could be employed to determine the precise molecular structure of "N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride."

Chemical Reactions Analysis

The chemical reactivity of similar compounds involves interactions with various reagents to form new derivatives. For instance, the third paper describes the reaction of a cyanoacetamido derivative with phenyl isothiocyanate and chloroacetyl chloride, followed by diazocoupling and condensation reactions to yield thiazole and pyrazole derivatives . These reactions indicate the potential reactivity of the nitrogen and sulfur atoms within the thiazole and pyrazole rings, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their solubility, stability, and reactivity under different conditions. The cytotoxic activity of carboxamide derivatives against various cancer cell lines, as reported in the first paper, suggests that these compounds have significant biological activity, which could be a property of the compound as well . Additionally, the antimicrobial activities of new thiazole and pyrazole derivatives reported in the third paper indicate that these compounds can interact with biological systems, which may also be true for "N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride" .

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound's unique structure has made it a candidate for chemical synthesis studies, focusing on the generation of novel derivatives with potential biological activities. For example, research has demonstrated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showcasing the potential of similar compounds in the development of potent cytotoxins against various cancer cell lines. These derivatives have shown remarkable growth inhibitory properties, with some compounds displaying IC50 values less than 10 nM, indicating significant cytotoxic activity (Deady et al., 2003). Similarly, the exploration of the compound's derivatives for antibacterial activities has been noted, with specific analogs displaying promising results against resistant bacterial strains (Palkar et al., 2017).

Potential in Anticancer Research

The structure of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride and its derivatives have been investigated for their potential anticancer activities. Studies have synthesized and tested various derivatives for their anticancer efficacy, revealing that some compounds exhibit promising inhibitory effects on cancer cell proliferation. These findings suggest that modifications to the core structure of the compound can lead to significant anticancer activities, providing a foundation for further drug development efforts in oncology (Nassar et al., 2015).

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N5OS.ClH/c1-10-7-13(21-23(10)4)16(25)24(6-5-22(2)3)17-20-15-12(19)8-11(18)9-14(15)26-17;/h7-9H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHZZILDCUZOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CCN(C)C)C2=NC3=C(C=C(C=C3S2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClF2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride

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